5-Chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole
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Overview
Description
5-Chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a chlorine atom at the 5-position and a fluorophenyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzonitrile with thiosemicarbazide in the presence of a chlorinating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-thiadiazole derivative, while coupling reactions can produce biaryl-thiadiazole compounds.
Scientific Research Applications
5-Chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are determined through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-phenyl-1,2,4-thiadiazole
- 3-(2-Fluorophenyl)-1,2,4-thiadiazole
- 5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole
Uniqueness
5-Chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole is unique due to the presence of both chlorine and fluorine substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potency and selectivity in various applications compared to similar compounds.
Biological Activity
5-Chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Overview of Biological Activity
The compound has been investigated for various biological activities, particularly:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against several pathogens. Its efficacy is attributed to its ability to interact with microbial enzymes or receptors, disrupting their functions.
- Anticancer Activity : The compound shows promising anticancer effects. Research has demonstrated that it can inhibit the growth of cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2). The mechanism involves cell cycle arrest and modulation of apoptosis-related pathways .
The exact mechanism of action for this compound is under investigation. However, it is believed to interact with specific molecular targets, such as enzymes involved in cancer cell proliferation and survival. For instance, it may inhibit kinesin spindle protein (KSP), which is crucial for mitosis in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives often correlates with their structural features. The presence of chlorine and fluorine substituents on the phenyl ring appears to enhance the compound's reactivity and selectivity towards biological targets. A comparative analysis with similar compounds reveals that variations in substituent positions significantly influence their potency:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Chlorine and fluorine substituents | Antimicrobial, anticancer |
5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole | Different fluorophenyl substitution | Potentially similar biological activities |
5-Chloro-3-phenyl-1,2,4-thiadiazole | No fluorine substituent | Reduced activity compared to fluorinated derivatives |
This table illustrates how the introduction of different substituents can alter the biological profile of thiadiazole compounds.
Anticancer Efficacy
A study evaluating a series of thiadiazole derivatives found that this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value comparable to standard chemotherapeutics like 5-Fluorouracil (5-FU). The compound induced G2/M phase cell cycle arrest and down-regulated key proteins involved in tumor progression .
Antimicrobial Properties
In another study focusing on antimicrobial activity, derivatives of thiadiazoles were screened against various bacterial strains. Results indicated that this compound showed effective inhibition against multi-drug resistant strains of bacteria .
Properties
IUPAC Name |
5-chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2S/c9-8-11-7(12-13-8)5-3-1-2-4-6(5)10/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGCJHPDDMPIMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NSC(=N2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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